4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N-phenethylthiazol-5-amine
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N-phenethylthiazol-5-amine is a complex organic compound that features a thiazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N-phenethylthiazol-5-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Phenethyl Group: The phenethyl group can be attached through a nucleophilic substitution reaction using phenethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N-phenethylthiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used as a precursor in the synthesis of polymers.
4-chlorophenyl isocyanide: Known for its unique adsorption properties on metal surfaces.
4-chlorophenyl methyl sulfide: Utilized in various organic synthesis reactions.
Uniqueness
4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N-phenethylthiazol-5-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H17ClN2O4S3 |
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Molecular Weight |
457.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N-(2-phenylethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H17ClN2O4S3/c1-27(22,23)18-21-17(28(24,25)15-9-7-14(19)8-10-15)16(26-18)20-12-11-13-5-3-2-4-6-13/h2-10,20H,11-12H2,1H3 |
InChI Key |
GAGZLBVXOCXKCP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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